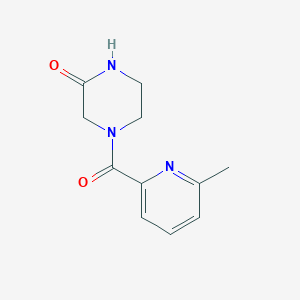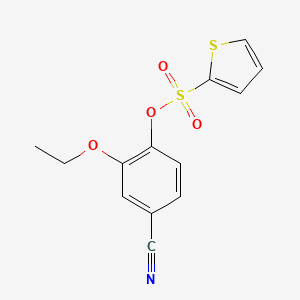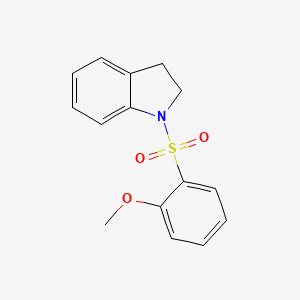
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. MPP is a piperazinone derivative, which is a class of compounds that have been extensively studied for their pharmacological properties.
Mechanism of Action
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one exerts its pharmacological effects by inhibiting the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting their activity, 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one has been shown to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Inhibition of these enzymes leads to increased levels of neurotransmitters such as acetylcholine and dopamine, which are involved in several physiological processes, including cognitive function, mood regulation, and motor control.
Advantages and Limitations for Lab Experiments
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one has several advantages as a research tool. It is a potent inhibitor of several enzymes involved in disease pathology, making it a promising candidate for drug development. However, 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one also has some limitations. It is a synthetic compound, which may limit its applicability in certain research areas. Additionally, its mechanism of action is not fully understood, which may limit its use in some experimental settings.
Future Directions
There are several future directions for research on 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one. One area of interest is the development of 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to determine the optimal dosage, administration route, and safety profile of 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one in humans. Another area of interest is the elucidation of the mechanism of action of 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one, which may provide insights into the pathophysiology of several diseases. Additionally, further studies are needed to determine the potential of 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one as a research tool in other areas, such as neuropharmacology and drug discovery.
Synthesis Methods
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one can be synthesized through a multistep process starting from 2,6-dimethylpyridine. The first step involves the reaction of 2,6-dimethylpyridine with paraformaldehyde to form 2,6-dimethylpyridine-4-carboxaldehyde. This intermediate is then reacted with ethyl acetoacetate to form 4-(2,6-dimethylpyridin-4-yl)but-3-en-2-one. The final step involves the reaction of 4-(2,6-dimethylpyridin-4-yl)but-3-en-2-one with piperazine to form 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one.
Scientific Research Applications
4-(6-Methylpyridine-2-carbonyl)piperazin-2-one has been studied for its potential application in drug discovery and development. It has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, 4-(6-Methylpyridine-2-carbonyl)piperazin-2-one has the potential to be developed into a therapeutic agent for these diseases.
properties
IUPAC Name |
4-(6-methylpyridine-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-3-2-4-9(13-8)11(16)14-6-5-12-10(15)7-14/h2-4H,5-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJSFQWENSMQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B7529028.png)


![2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B7529041.png)

![6-chloro-4-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7529053.png)
![4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B7529060.png)
![6-tert-butyl-N-(1,1-dioxothiolan-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7529066.png)



![5-(1-Chloroethyl)-11,11-dioxo-8,11lambda6-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529100.png)
![5-(1-Chloroethyl)-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7529103.png)